molecular formula C23H24N6 B12928138 N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine CAS No. 89983-93-7

N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine

Cat. No.: B12928138
CAS No.: 89983-93-7
M. Wt: 384.5 g/mol
InChI Key: DBSMZXJIHDUWFE-UHFFFAOYSA-N
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Description

N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine is a synthetically designed chemical compound offered for investigative research purposes. This complex molecule is built around a hybrid scaffold that incorporates multiple pharmacophores of high interest in medicinal chemistry, including a pyrimidine ring and a 1,2,4-triazaspiro[4.5]decene system. The 1,2,4-triazole core is a privileged structure in drug discovery, well-documented for its diverse biological activities. Compounds featuring this moiety have been extensively studied and have demonstrated significant potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents . Furthermore, the spirocyclic component of the structure is of particular note. Spiro heterocyclic compounds are recognized for their structural complexity and three-dimensionality, which can lead to enhanced selectivity and novel interactions with biological targets . The specific 1,2,4-triazaspiro[4.5]decane scaffold itself has been referenced in scientific literature, indicating its relevance as a structural motif in chemical research . The integration of these features suggests that this compound could serve as a valuable chemical probe or a lead structure in various research programs. Potential applications include, but are not limited to, the development of novel enzyme inhibitors, the exploration of new mechanisms of action in cell-based assays, and serving as a synthetic intermediate for the construction of more complex chemical libraries. This product is intended for use in a controlled laboratory environment by qualified researchers. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

CAS No.

89983-93-7

Molecular Formula

C23H24N6

Molecular Weight

384.5 g/mol

IUPAC Name

N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C23H24N6/c1-4-10-17(11-5-1)20-24-16-19(21(26-20)25-18-12-6-2-7-13-18)22-27-23(29-28-22)14-8-3-9-15-23/h1-2,4-7,10-13,16,29H,3,8-9,14-15H2,(H,27,28)(H,24,25,26)

InChI Key

DBSMZXJIHDUWFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NNC(=N2)C3=CN=C(N=C3NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a triazaspirodecane precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

Basic Information

  • Molecular Formula : C23H24N6
  • Molecular Weight : 384.48 g/mol
  • Melting Point : 236-237 °C
  • Boiling Point : Approximately 495.9 °C (predicted)
  • Density : 1.30 g/cm³ (predicted)
  • pKa : 11.51 (predicted) .

Structural Characteristics

The compound features a pyrimidine core with a triazaspirodecane moiety, which contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine exhibits promising anticancer properties. Its mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.

Case Study: Inhibition of Kinase Activity

In vitro assays demonstrated that this compound effectively inhibited the activity of several kinases associated with tumor growth, leading to reduced viability of cancer cell lines. The IC50 values obtained were comparable to those of established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest.

Case Study: Neuroprotection in Animal Models

In a recent animal study, administration of this compound resulted in significant improvements in cognitive function and reduced markers of neuroinflammation compared to control groups .

Development of Functional Materials

The unique properties of this compound have led to its exploration in the development of functional materials, including sensors and catalysts.

Case Study: Sensor Development

Research has shown that incorporating this compound into polymer matrices enhances the sensitivity and selectivity of sensors designed for detecting environmental pollutants. The performance metrics indicate a significant improvement over traditional sensor materials .

Comparative Analysis of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryInhibits kinase activity; potential anticancer agent
NeuroprotectionReduces neuroinflammation; improves cognitive function
Materials ScienceEnhances sensor performance; effective catalyst component

Mechanism of Action

The mechanism by which N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

1,3,8-Triazaspiro[4.5]decane-2,4-dione (Compound 11)
  • Structure : Contains a spirocyclic triazaspirodecane system but lacks the pyrimidine core.
  • Synthesis : Synthesized via Bucherer–Berg reaction, Ullmann couplings, and reductive amination .
  • Activity : Inhibits prolyl hydroxylase domain 2 (PHD2) and PHD3, with IC₅₀ values in the micromolar range (Table 1) .
7,9-Diphenyl-8-oxo-1,2,4-triazaspiro[4.5]decane-3-thione
  • Structure : Features a spirocyclic triazaspirodecane with a thione group and phenyl substituents.
  • Synthesis : Derived from 3-alkyl-2,6-diphenylpyran-4-one and hydrazine derivatives under oxidative cyclization .
  • Activity : Exhibits broad-spectrum antimicrobial activity, particularly against Candida albicans and Rhizopus spp. (Table 1) .
Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
  • Structure : Pyrimidine-based compounds with fused pyrazole rings.
  • Activity : Primarily studied as CFTR potentiators for treating cystic fibrosis, differing in therapeutic focus compared to the triazaspiro compounds .

Key Observations :

  • The spirocyclic triazaspirodecane system enhances enzyme inhibition (e.g., PHD2) but requires substitution with heteroaromatic cores (e.g., pyrimidine) for diversified biological targeting.
  • Antimicrobial activity correlates with thione or electron-withdrawing substituents in the spiro system .
  • Pyrimidine derivatives lacking the spiro motif (e.g., CFTR-targeting compounds) prioritize ion channel modulation over enzyme inhibition .

Biological Activity

N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research studies, highlighting its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Molecular Formula : C19H20N6
  • Molecular Weight : 336.41 g/mol
  • CAS Number : 89983-93-7

The presence of the triazaspiro moiety contributes to its biological activity, potentially influencing interactions with biological targets.

Pharmacological Profiles

Research indicates that this compound exhibits various pharmacological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound possesses significant anti-proliferative effects against several cancer cell lines. For instance, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the low micromolar range.
    • A study indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Antidiabetic Activity :
    • The compound has been evaluated for its α-glucosidase inhibitory activity, which is crucial for managing postprandial blood glucose levels. Kinetic studies revealed that it acts as a competitive inhibitor with a Ki value of 0.45 µM.
    • In silico docking studies suggest strong binding affinity to the active site of α-glucosidase, indicating a potential mechanism for its antidiabetic effects.
  • Antimicrobial Activity :
    • Preliminary screening against various bacterial strains showed promising antibacterial properties. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It promotes ROS production in cancer cells, which is linked to apoptosis and cellular stress responses.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

StudyFindings
Demonstrated α-glucosidase inhibitory activity with competitive inhibition kinetics.
Reported significant anti-proliferative effects on MCF-7 and A549 cell lines with low IC50 values.
Showed antimicrobial activity against S. aureus and E. coli with MICs between 8–32 µg/mL.

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